Distinct Taste Modulation Profile: H-Pro-Asn-OH as an Umami Suppressor vs. Asn-Pro as an Umami Enhancer
In a comparative analysis of umami dipeptides, H-Pro-Asn-OH (referred to as Pro-Asn) exhibited a fundamentally different functional profile from its reversed-sequence analog, Asn-Pro. While Asn-Pro was identified as an umami-enhancing dipeptide, Pro-Asn was found to decrease umami intensity and exert an inhibitory effect on the umami taste of MSG and soy sauce. This functional inversion underscores that the dipeptide's sequence is a critical determinant of biological activity and cannot be interchanged [1].
| Evidence Dimension | Umami Taste Modulation Effect |
|---|---|
| Target Compound Data | Umami inhibition effect on MSG and soy sauce (exact scores not reported) |
| Comparator Or Baseline | Asn-Pro: Significant umami-enhancing effect; umami score increased from 7.65 to 9.48 after Maillard reaction |
| Quantified Difference | Functionally opposite: Asn-Pro enhances, H-Pro-Asn-OH suppresses umami perception. |
| Conditions | Electronic tongue analysis of dipeptide solutions and their effect on MSG and soy sauce models. |
Why This Matters
For flavor research, this defines H-Pro-Asn-OH as a tool for studying umami suppression, a distinct application from its reverse-sequence analog.
- [1] Wang, Y., et al. (2021). Comparative Analysis for the Taste Characteristics of the Umami Dipeptides (Asn-Pro and Ala-His) before and after Structural Modifications and Maillard Reaction. Food Science and Technology, 37(3), 241-249. View Source
